N-benzyl-2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine
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Overview
Description
BENZYL({2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is a complex organic compound characterized by its unique structure, which includes a benzyl group attached to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL({2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. The benzyl group is then introduced through a substitution reaction, where a benzyl halide reacts with the tetrazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
BENZYL({2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions for these reactions vary, with temperature and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds.
Scientific Research Applications
BENZYL({2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which BENZYL({2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings, known for their broad range of biological activities.
Benzimidazoles: Organic heterocyclic compounds containing a benzene ring fused to an imidazole ring, used in various therapeutic applications.
Uniqueness
BENZYL({2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is unique due to its specific structure, which combines a benzyl group with a tetrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H25N5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-benzyl-2-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]propan-2-amine |
InChI |
InChI=1S/C20H25N5/c1-5-17-13-9-10-15(2)18(17)25-19(22-23-24-25)20(3,4)21-14-16-11-7-6-8-12-16/h6-13,21H,5,14H2,1-4H3 |
InChI Key |
LDYOKKAFVFTDCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=N2)C(C)(C)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
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